molecular formula C23H24N4O3S B15281052 N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B15281052
M. Wt: 436.5 g/mol
InChI Key: NYUDFJZYQZIGGG-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative characterized by a quinazolinone core substituted with a 3-methoxyphenyl group at position 3 and a sulfanyl-acetamide side chain at position 2. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity .

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H24N4O3S/c1-15(2)23(3,14-24)26-20(28)13-31-22-25-19-11-6-5-10-18(19)21(29)27(22)16-8-7-9-17(12-16)30-4/h5-12,15H,13H2,1-4H3,(H,26,28)

InChI Key

NYUDFJZYQZIGGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Thioacetamide Group: The thioacetamide group can be introduced by reacting the quinazolinone intermediate with a suitable thioacetamide derivative under nucleophilic substitution conditions.

    Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic addition reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinazolinone core or the thioacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Quinones, hydroxy derivatives.

    Reduction: Amines, reduced thioacetamides.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s quinazolinone core is known for its biological activity, making it a potential candidate for drug development, particularly as an anticancer or antimicrobial agent.

    Pharmacology: The compound can be used in pharmacological studies to investigate its effects on various biological pathways and targets.

    Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with DNA or proteins, potentially inhibiting their function. The cyano group may also participate in interactions with biological molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with the target molecule, enabling comparisons based on core heterocycles, substituents, and physicochemical properties:

N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

  • Core Structure: 1,2,4-Triazole (vs. quinazolinone in the target compound).
  • Substituents : A 3,4-dimethylphenyl group and a phenyl group on the triazole ring, with a sulfanyl-acetamide side chain.
  • The dimethylphenyl group may enhance lipophilicity compared to the 3-methoxyphenyl group in the target .

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Core Structure: Thiazole (vs. quinazolinone).
  • Substituents : A 3,4-dichlorophenyl group and an acetamide linked to a thiazole ring.
  • Key Differences : The dichlorophenyl group introduces electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target. The thiazole ring’s smaller size and sulfur atom may alter solubility and metal-coordination capabilities .

2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide

  • Core Structure : 1,2,4-Triazole with a benzothiazole substituent.
  • Substituents : Dual sulfanyl groups, a phenyl group, and a 3-hydroxypropyl acetamide chain.

Structural and Physicochemical Analysis

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Synthesis Method
Target Compound Quinazolinone ~425 (estimated) 3-Methoxyphenyl, Cyano-dimethylpropyl Likely carbodiimide-mediated coupling
N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole 232.26 (C11H8N2O2S)* 3,4-Dimethylphenyl, Phenyl Not specified
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 301.16 (C11H8Cl2N2OS) 3,4-Dichlorophenyl Carbodiimide coupling

*Molecular weight from corresponds to a different compound; values for others are calculated based on structural formulas.

Key Observations:

Core Heterocycles: Quinazolinones (target) exhibit greater rigidity and aromatic surface area compared to triazoles or thiazoles, which may enhance target binding in biological systems.

Substituent Effects: Electron-donating groups (e.g., methoxy in the target) vs. electron-withdrawing groups (e.g., dichloro in ) influence electronic density and reactivity. Bulky substituents (e.g., cyano-dimethylpropyl) may sterically hinder interactions compared to smaller groups (e.g., hydroxypropyl in ).

Synthesis : Carbodiimide-mediated amide bond formation is a common method (e.g., ), suggesting shared synthetic pathways for acetamide derivatives .

Implications of Structural Differences

  • Bioactivity: Quinazolinones are associated with kinase inhibition, while triazoles and thiazoles are often explored for antimicrobial activity. The target compound’s core may confer unique selectivity .
  • Solubility: Thiazole and triazole derivatives (e.g., and ) may exhibit higher aqueous solubility due to smaller aromatic systems and polar substituents, whereas the target’s quinazolinone and methoxyphenyl groups could favor lipid membrane permeability.
  • Lumping Strategy : As per , compounds with shared sulfanyl-acetamide motifs (e.g., target, ) may be grouped for predictive modeling of physicochemical properties or metabolic pathways .

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